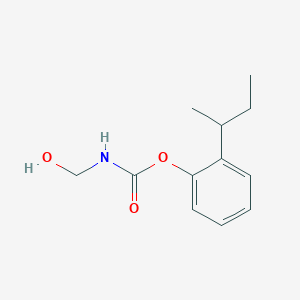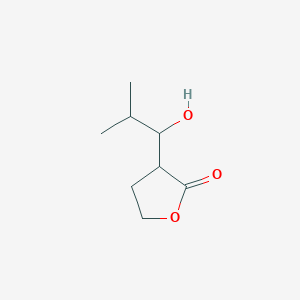![molecular formula C11H14N2 B14603411 Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- CAS No. 59970-77-3](/img/structure/B14603411.png)
Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- is an organic compound with the molecular formula C11H14N2 It is a nitrile derivative that features a phenylmethylamino group attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-aminopropanenitrile with benzyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methyl-3-aminopropanenitrile and benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
On an industrial scale, the production of propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as 2-methyl-3-[(phenylmethyl)amino]acrylonitrile, using a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the double bond while preserving the nitrile group.
化学反应分析
Types of Reactions
Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenylmethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenylmethylamino group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
Propionitrile: A simple aliphatic nitrile with the formula CH3CH2CN.
Acetonitrile: A widely used solvent with the formula CH3CN.
Butyronitrile: An aliphatic nitrile with the formula CH3CH2CH2CN.
Uniqueness
Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
59970-77-3 |
|---|---|
分子式 |
C11H14N2 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
3-(benzylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H14N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,13H,8-9H2,1H3 |
InChI 键 |
RJJWAWHPIDBRMF-UHFFFAOYSA-N |
规范 SMILES |
CC(CNCC1=CC=CC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


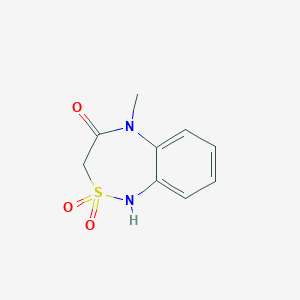

![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)
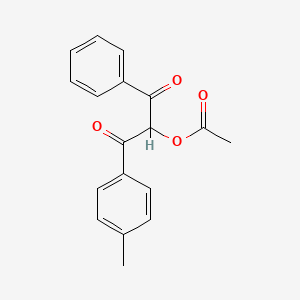
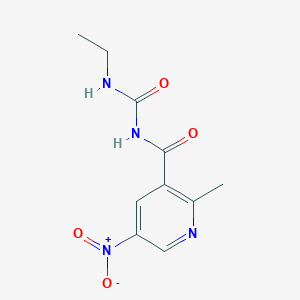
![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)
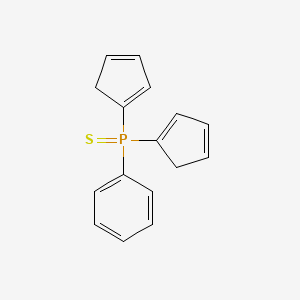
![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
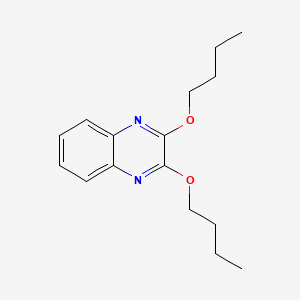
![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
